
Phenindamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenindamine hydrochloride is a potent antihistamine and anticholinergic compound. It is primarily used to treat symptoms of allergies and the common cold, such as sneezing, runny nose, itching, watery eyes, hives, and rashes . Developed by Hoffman-La Roche in the late 1940s, this compound is closely related to cyproheptadine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenindamine hydrochloride is synthesized through a multi-step process involving the formation of the indeno[2,1-c]pyridine core. The synthesis typically starts with the reaction of 2-methyl-1-tetralone with phenylmagnesium bromide to form 2-methyl-9-phenyl-1,2,3,4-tetrahydro-1-naphthalenone. This intermediate is then cyclized using ammonium acetate to yield phenindamine .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The final product is often purified through recrystallization or chromatography techniques to ensure pharmaceutical-grade quality .
Analyse Chemischer Reaktionen
Oxidation Reactions
Phenindamine’s tetrahydroindene moiety undergoes oxidation under controlled conditions. Key findings include:
-
Reagents : Potassium permanganate (KMnO₄) in acidic or neutral media .
-
Products : Formation of indenone derivatives via dehydrogenation .
-
Conditions : Reactions typically occur at elevated temperatures (80–100°C) in aqueous or alcoholic solutions .
Reaction Parameter | Details |
---|---|
Reactant | Phenindamine hydrochloride |
Oxidizing Agent | KMnO₄ (0.1 M) |
Solvent | Ethanol/water (1:1) |
Temperature | 90°C |
Yield | ~60% (isolated) |
Mechanistic Insight : The reaction proceeds through a radical intermediate, with the indene double bond (9,9a position) serving as the primary oxidation site .
Reduction Reactions
Reductive modifications target the pyridine ring and substituents:
-
Reagents : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C) .
-
Products : Saturated piperidine derivatives or reduced indene systems .
-
Conditions : LiAlH₄ reactions require anhydrous tetrahydrofuran (THF), while hydrogenation occurs at 2–3 atm H₂ pressure .
Reaction Parameter | LiAlH₄ Reduction | Catalytic Hydrogenation |
---|---|---|
Reactant | Phenindamine free base | This compound |
Solvent | THF | Methanol |
Temperature | Reflux (66°C) | 25°C |
Yield | 75–80% | 85–90% |
Notable Outcome : Reduction of the pyridine ring enhances basicity, altering pharmacological activity .
Substitution Reactions
The methylamino group and aromatic rings participate in nucleophilic and electrophilic substitutions:
Nucleophilic Substitution
-
Reagents : Alkyl halides (e.g., CH₃I) under basic conditions .
-
Products : Quaternary ammonium salts with improved water solubility .
Electrophilic Aromatic Substitution
-
Reagents : Nitration (HNO₃/H₂SO₄) or sulfonation (H₂SO₄/SO₃) .
-
Products : Nitro- or sulfonated derivatives at the para position of the phenyl ring .
Reaction Type | Conditions | Major Product | Application |
---|---|---|---|
Nitration | 0°C, 2 hrs | 4-Nitro-phenindamine | Intermediate for further synthesis |
Sulfonation | 120°C, 4 hrs | 4-Sulfo-phenindamine | Enhanced polarity for analytical studies |
Mannich Reaction
The primary industrial synthesis involves a Mannich reaction :
-
Reactants : Indene, formaldehyde, methylamine hydrochloride.
-
Conditions : Reflux in ethanol (6–8 hrs).
Key Step : Formation of the tetrahydroindeno-pyridine backbone via a three-component condensation .
Stability and Degradation
-
Thermal Decomposition : At >200°C, this compound degrades into volatile aromatic amines and chlorinated byproducts .
-
Photolytic Degradation : Exposure to UV light (254 nm) induces ring-opening reactions, forming benzaldehyde derivatives .
Degradation Pathway | Products Identified | Conditions |
---|---|---|
Thermal | N-methylaniline, chlorobenzene | 220°C, inert atmosphere |
Photolytic | 2-Phenylindan-1-one | UV light, 48 hrs |
Analytical Characterization
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
Mechanism of Action
Phenindamine acts primarily as an antagonist at the H1 histamine receptors, thereby blocking the effects of histamine—a key mediator in allergic responses. By inhibiting this action, phenindamine alleviates symptoms associated with allergies and common colds such as sneezing, itching, and runny nose .
Pharmacokinetics
- Absorption : Administered orally, phenindamine is absorbed from the gastrointestinal tract. Its absorption can be influenced by food and individual metabolic differences.
- Distribution : The drug crosses the blood-brain barrier, which contributes to its sedative effects .
- Metabolism and Excretion : Metabolized in the liver and primarily excreted via urine, specific metabolic pathways remain less documented .
Clinical Applications
Phenindamine hydrochloride has been employed in various clinical scenarios:
-
Allergic Rhinitis and Other Allergic Conditions
- Indications : Used to treat symptoms of allergic rhinitis, including sneezing, runny nose, and itchy eyes. It is also effective for urticaria (hives) and other allergic skin reactions .
- Dosage : Commonly prescribed in tablet form (25 mg or 75 mg), with dosing frequency ranging from every four to six hours as needed for adults and adjusted for children .
- Cold Symptoms
- Sedative Effects
- Opioid Withdrawal Symptoms
Case Studies and Research Findings
Several studies highlight the efficacy and safety profile of phenindamine:
- Efficacy in Allergic Conditions : A review of 73 studies indicated that first-generation antihistamines like phenindamine effectively reduce urticaria symptoms compared to placebo .
- Adverse Effects : Reports indicate that adverse reactions can occur with antihistamines; however, specific rates vary widely across different populations and settings . Some studies noted that 25% to 65% of patients experienced varied toxic reactions during therapeutic use .
- Performance Impact : Research examining the effects of phenindamine on sleepiness and psychomotor performance found significant associations with drowsiness, indicating caution in activities requiring alertness post-administration .
Summary Table of Applications
Application | Description | Dosage Form |
---|---|---|
Allergic Rhinitis | Relief from sneezing, runny nose, itchy eyes | Oral tablets (25 mg) |
Cold Symptoms | Alleviation of common cold symptoms | Oral tablets (75 mg) |
Sedation | Used for sedation due to central nervous system effects | Oral tablets |
Opioid Withdrawal | Historical use for managing withdrawal symptoms | Oral tablets |
Wirkmechanismus
Phenindamine hydrochloride exerts its effects by competing with histamine for histamine H1-receptor sites on effector cells. By inhibiting the binding of histamine, it reduces the intensity of allergic reactions and tissue injury responses involving histamine release. This mechanism decreases the normal histamine response from cells, consequently alleviating allergic symptoms .
Vergleich Mit ähnlichen Verbindungen
- Cyproheptadine
- Diphenhydramine
- Chlorpheniramine
- Brompheniramine
- Pheniramine
Eigenschaften
CAS-Nummer |
5503-08-2 |
---|---|
Molekularformel |
C19H20ClN |
Molekulargewicht |
297.8 g/mol |
IUPAC-Name |
2-methyl-9-phenyl-1,3,4,9-tetrahydroindeno[2,1-c]pyridine;hydrochloride |
InChI |
InChI=1S/C19H19N.ClH/c1-20-12-11-16-15-9-5-6-10-17(15)19(18(16)13-20)14-7-3-2-4-8-14;/h2-10,19H,11-13H2,1H3;1H |
InChI-Schlüssel |
QOBFRYKYYDPOEC-UHFFFAOYSA-N |
SMILES |
C[NH+]1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4.[Cl-] |
Kanonische SMILES |
CN1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4.Cl |
Verwandte CAS-Nummern |
82-88-2 (Parent) |
Synonyme |
2,3,4,9-Tetrahydro-2-methyl-9-phenyl-1H-indeno[2,1-c]pyridine Hydrochloride; 1,2,3,4-Tetrahydro-2-methyl-9-phenyl-2-azafluorene Hydrochloride; 2-Methyl-9-phenyl-2,3,4,9-tetrahydro-1-pyridindene Hydrochloride; Nu 1504; Thephorin Hydrochloride; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.